An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural framework, featuring an imidazopyridine core substituted with both bromine and chlorine atoms, offers versatile sites for chemical modification. This strategic positioning of reactive groups makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology and antiviral agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapies.
Chemical and Physical Properties
While comprehensive experimental data for 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is not extensively published in peer-reviewed literature, a compilation of available data from chemical suppliers and databases provides a foundational understanding of its physical and chemical characteristics. It is consistently described as a solid at room temperature.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [2] |
| CAS Number | 163452-79-7 | [1] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 471.3 ± 40.0 °C | [3] |
| Purity | Typically ≥97% | [1] |
Note: The boiling point is a predicted value and should be considered an estimate. Experimental determination of the melting point and solubility in various solvents is required for a complete physicochemical profile.
Synthesis and Purification
A plausible synthetic workflow is outlined below. This process is a hypothetical representation based on established organic chemistry principles for the synthesis of similar heterocyclic systems.
Caption: Hypothetical synthetic workflow for 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine.
Experimental Protocol: General Synthesis of a Halogenated Imidazopyridine Derivative (Adapted from a similar synthesis)
This protocol is a generalized representation and would require optimization for the specific synthesis of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine.
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Formation of the Imidazopyridine Core: A suitably substituted diaminopyridine is reacted with a cyclizing agent, such as formic acid or triethyl orthoformate, under elevated temperatures to form the imidazo[4,5-c]pyridine ring system.
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Chlorination: The resulting imidazopyridine intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chloro group at the 4-position. This reaction is typically performed in a sealed vessel at high temperatures.
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Bromination: The 4-chloro-1H-imidazo[4,5-c]pyridine is then subjected to electrophilic bromination to introduce the bromo group at the 7-position. A common brominating agent for this type of reaction is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent.
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Purification: The crude product is purified using standard laboratory techniques. This typically involves initial extraction and washing, followed by column chromatography on silica gel to isolate the desired product from any unreacted starting materials or byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product of high purity.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is not widely published. However, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for the NMR analysis of a synthesized heterocyclic compound is as follows:
Caption: General workflow for NMR spectroscopic analysis.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the heterocyclic core. The carbons attached to the halogens (C4 and C7) will exhibit chemical shifts characteristic of halogenated aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. A typical workflow for MS analysis is presented below.
Caption: General workflow for Mass Spectrometry analysis.
The mass spectrum of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence of both halogens in the molecule.
Role in Drug Development
The primary significance of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chlorine and bromine atoms serve as handles for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the C4 and C7 positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Kinase Inhibitors
The imidazo[4,5-c]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. The nitrogen atoms in the ring system can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase active site. By appending various functional groups to the 4 and 7 positions of the 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine core, medicinal chemists can design potent and selective inhibitors of specific kinases implicated in diseases such as cancer.
Antiviral Agents
This compound is a key intermediate in the synthesis of novel antiviral drugs.[2] For instance, it is a building block for the synthesis of the HIV capsid inhibitor, Lenacapavir.[5] The ability to introduce diverse chemical moieties through the halogenated positions allows for the optimization of antiviral activity, pharmacokinetic properties, and metabolic stability.
The logical relationship of its application in drug development is illustrated below.
Caption: Role of 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine in drug discovery.
Conclusion
7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a chemical intermediate of significant interest to the pharmaceutical and life sciences research communities. While a complete, publicly available dataset of its experimental chemical and physical properties is yet to be established, its structural features and its role as a precursor to high-value therapeutic agents are well-recognized. The strategic placement of its halogen atoms provides a versatile platform for the synthesis of libraries of compounds for screening and for the optimization of lead candidates in drug discovery programs targeting kinases and viral proteins. Further detailed characterization of this compound will undoubtedly facilitate its broader application in the development of next-generation therapeutics.
References
- 1. 1H-Imidazo[4,5-c]pyridine, 7-bromo-4-chloro- | CymitQuimica [cymitquimica.com]
- 2. 7-Bromo-4-Chloro-1H-Imidazo[4,5-C]Pyridine [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
